[(2-Methoxyethyl)sulfamoyl]dimethylamine
Description
[(2-Methoxyethyl)sulfamoyl]dimethylamine is a chemical compound with the molecular formula C5H14N2O3S and a molecular weight of 182.24 g/mol . It is also known by its IUPAC name, N’-(2-methoxyethyl)-N,N-dimethylsulfamide . This compound is used in various chemical and industrial applications due to its unique properties.
Properties
IUPAC Name |
1-(dimethylsulfamoylamino)-2-methoxyethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O3S/c1-7(2)11(8,9)6-4-5-10-3/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQFWZSJGCPBKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(2-Methoxyethyl)sulfamoyl]dimethylamine typically involves the reaction of dimethylamine with sulfamoyl chloride in the presence of a base, followed by the addition of 2-methoxyethanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity. Industrial production methods may involve continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
[(2-Methoxyethyl)sulfamoyl]dimethylamine undergoes various chemical reactions, including:
Scientific Research Applications
[(2-Methoxyethyl)sulfamoyl]dimethylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of [(2-Methoxyethyl)sulfamoyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition or activation of certain biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
[(2-Methoxyethyl)sulfamoyl]dimethylamine can be compared with other sulfonamide compounds, such as:
N,N-Dimethylsulfamide: Similar in structure but lacks the 2-methoxyethyl group, resulting in different chemical and biological properties.
N-Methyl-N-(2-methoxyethyl)sulfamide: Similar but with only one methyl group, leading to variations in reactivity and application.
The unique combination of the 2-methoxyethyl group and the dimethylamine moiety in this compound provides distinct properties that make it valuable for specific applications .
Biological Activity
[(2-Methoxyethyl)sulfamoyl]dimethylamine is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₇H₁₅N₃O₂S
- Molecular Weight : 189.28 g/mol
The unique combination of the 2-methoxyethyl group and the dimethylamine moiety contributes to its distinct chemical properties and biological activities.
This compound exerts its biological effects through various mechanisms:
- Enzyme Inhibition : It interacts with specific enzymes, potentially inhibiting their activity. This inhibition can disrupt metabolic pathways critical for microbial growth or cancer cell proliferation.
- Receptor Modulation : The compound may also act on certain receptors, leading to altered cellular responses that can affect cell survival and proliferation.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to traditional antibiotics. The compound's mechanism likely involves the inhibition of folate synthesis pathways, similar to other sulfonamides.
Anticancer Activity
Studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cells by modulating cell cycle regulators such as Cdc25 phosphatases, which are crucial for cell cycle progression.
Case Studies
-
Antimicrobial Efficacy Study
- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was employed.
- Results : The compound showed a zone of inhibition comparable to standard antibiotics like ampicillin and ciprofloxacin, suggesting its potential as an alternative antimicrobial agent.
-
Anticancer Mechanism Investigation
- Objective : To assess the effect of this compound on cancer cell lines.
- Cell Lines Used : HeLa (cervical cancer) and MCF-7 (breast cancer).
- Findings : Treatment resulted in a significant reduction in cell viability, along with increased markers of apoptosis (e.g., caspase activation). The study highlighted the role of Cdc25 phosphatases in mediating these effects.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other sulfonamide derivatives:
| Compound Name | Structure Similarity | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| N,N-Dimethylsulfamide | Moderate | Low | None |
| N-Methyl-N-(2-methoxyethyl)sulfamide | High | Moderate | Low |
| This compound | High | High | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
